Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid

Übersicht

Beschreibung

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid: is a derivative of amino acids used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process . This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) . The reaction is carried out in an organic solvent like dichloromethane (DCM) under mild conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity . The use of green solvents and environmentally friendly reagents is also emphasized to enhance sustainability .

Analyse Chemischer Reaktionen

Types of Reactions: Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like piperidine for Fmoc deprotection.

Major Products Formed: The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-amino-5-methylhex-4-enoic acid is primarily employed as a building block in SPPS. The Fmoc (fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino group at the N-terminus of peptides. Its stability under acidic conditions and ease of removal using weak bases like piperidine make it ideal for sequential peptide assembly.

Advantages of Fmoc Protection

- Selective Deprotection : The Fmoc group can be selectively removed without affecting other functional groups.

- Compatibility : It is compatible with various coupling reagents used in peptide synthesis, enhancing the efficiency of the process .

Drug Development

Peptide-Based Pharmaceuticals

The compound is instrumental in developing peptide-based drugs due to its ability to form stable structures that resist enzymatic degradation. This stability is crucial for therapeutic applications, particularly in designing drugs targeting specific biological pathways.

Case Study: Therapeutic Potential

Research has demonstrated that peptides synthesized using this compound exhibit promising activity against certain diseases, including metabolic disorders and cancer. For instance, studies indicate that derivatives can modulate enzyme activities linked to metabolic pathways, potentially leading to novel treatments .

Bioconjugation Techniques

Facilitating Targeted Therapies

this compound is utilized in bioconjugation processes where peptides are attached to other biomolecules. This application is essential for developing targeted therapies and diagnostics, allowing for the precise delivery of therapeutic agents to specific cells or tissues.

Applications in Diagnostics

The ability to conjugate peptides with fluorescent markers or drugs enhances their utility in diagnostic applications, providing tools for imaging and therapeutic interventions .

Research in Neuroscience

Neuroprotective Effects

Derivatives of this compound are being explored for their potential neuroprotective properties. Research indicates that these compounds may influence neurotransmitter systems and protect against neurodegeneration, paving the way for new treatments for conditions such as Alzheimer's disease .

Material Science

Development of Biomaterials

In material science, this compound is investigated for creating biomaterials that mimic natural tissues. These materials have applications in regenerative medicine, where they can be used to develop scaffolds for tissue engineering .

Wirkmechanismus

The mechanism of action of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is introduced to the amino acid, preventing unwanted side reactions. During the synthesis process, the Fmoc group is removed using a base such as piperidine, allowing the amino group to participate in peptide bond formation . The molecular targets and pathways involved include the activation of the carboxyl group and the formation of peptide bonds through nucleophilic attack .

Vergleich Mit ähnlichen Verbindungen

- Fmoc-(S)-6,6,6-Trifluoro-2-aminohexanoic acid

- Fmoc-(S)-2-Amino-3-methylbutanoic acid

- Fmoc-(S)-2-Amino-4-methylpentanoic acid

Uniqueness: Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is unique due to its specific structure, which includes a double bond in the hex-4-enoic acid chain. This structural feature imparts distinct chemical properties and reactivity compared to other Fmoc-protected amino acids .

Biologische Aktivität

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid (Fmoc-L-Mha) is a non-canonical amino acid that has garnered attention for its potential biological activities, particularly in the context of peptide synthesis and pharmacological applications. This compound is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a branched side chain that enhances its hydrophobic properties. This article reviews the biological activity of Fmoc-L-Mha, drawing on diverse sources to provide a comprehensive overview.

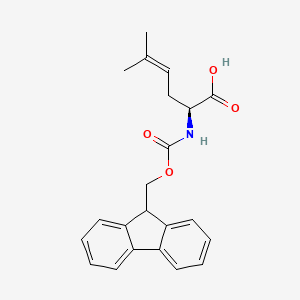

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Peptide Synthesis

Fmoc-L-Mha is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection, facilitating the stepwise assembly of peptides. Its incorporation into peptides can enhance the stability and bioactivity of the resulting compounds. Research indicates that peptides containing Fmoc-L-Mha exhibit improved binding affinities to target proteins compared to those synthesized with standard amino acids .

2. Antimicrobial Properties

Studies have shown that peptides synthesized with Fmoc-L-Mha display significant antimicrobial activity. For instance, a series of cationic antimicrobial peptides (CAMPs) incorporating Fmoc-L-Mha were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated that these peptides effectively disrupted bacterial membranes, leading to cell lysis .

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of Fmoc-L-Mha-containing peptides on cancer cell lines. Notably, these peptides exhibited selective cytotoxicity against specific cancer cells while sparing normal cells. This selectivity is attributed to the enhanced membrane permeability and interaction with cellular components facilitated by the unique structure of Fmoc-L-Mha .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the branched side chain allows for better insertion into lipid membranes, leading to increased permeability and cell lysis.

- Enhanced Binding : The structural characteristics facilitate stronger interactions with target proteins or receptors, improving overall efficacy.

- Stability : The presence of the Fmoc group contributes to resistance against enzymatic degradation, prolonging the half-life of peptides in biological systems.

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWOCDBQNURKM-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.